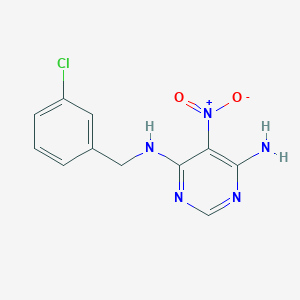

N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine

Description

N-(3-Chlorobenzyl)-5-nitropyrimidine-4,6-diamine (CAS: 2164-84-3 derivative) is a symmetric pyrimidine derivative with 3-chlorobenzyl substituents at the N4 and N6 positions of a 5-nitro-activated pyrimidine core. Its synthesis involves nucleophilic aromatic substitution (SNAr) of alkoxy or chloro groups with benzylamine derivatives under optimized conditions, yielding a white crystalline solid (93% yield) with a melting point of 137–139°C . Key spectroscopic data include NMR signals at δH 9.57 (NH), 8.15 (NCHN), and δC 159.97 (C=O), consistent with its structure . The compound’s molecular formula is C18H16N5O2Cl2 (M+H = 404.0681), confirmed by HRMS . Its nitro group at C5 and electron-withdrawing chlorobenzyl substituents enhance reactivity, making it a candidate for medicinal chemistry applications, particularly in β-lactamase inhibitor synthesis .

Properties

IUPAC Name |

4-N-[(3-chlorophenyl)methyl]-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O2/c12-8-3-1-2-7(4-8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBUEELFUAXPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group at the 5-position. This is followed by the introduction of amino groups at the 4- and 6-positions through nucleophilic substitution reactions. The final step involves the attachment of the 3-chlorobenzyl group via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can yield various substituted benzyl derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (Compound 5i ) with analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields.

Substituent Position and Electronic Effects

| Compound | Substituents (N4/N6) | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5i (Target) | 3-Chlorobenzyl | 93 | 137–139 | C18H16Cl2N5O2 | 404.07 |

| 5f | 4-Chlorobenzyl | 95 | 159–161 | C18H16Cl2N5O2 | 404.07 |

| 5j | 2-Chlorobenzyl | Quantitative | 195–197 | C18H16Cl2N5O2 | 404.07 |

| 35g | 4-Bromobenzyl | 68 | 174–176 | C18H16Br2N5O2 | 492.97 |

| 5k | Diethyl | 89 | 84–86 | C8H12N5O2 | 210.21 |

| 5l | Diisobutyl | 83 | 77–79 | C12H20N5O2 | 266.32 |

Key Observations:

- Substituent Position : Para-substituted derivatives (e.g., 5f ) exhibit higher melting points than meta-substituted (5i ) or ortho-substituted (5j ) analogs. This trend reflects enhanced crystallinity due to para-substituents’ symmetry and stronger intermolecular forces (e.g., halogen bonding) .

- Halogen Effects : Bromine substituents (35g ) reduce synthetic yields (68% vs. 93% for 5i ) due to steric hindrance and slower SNAr kinetics. However, bromo derivatives show higher melting points (174–176°C) compared to chloro analogs, likely due to stronger van der Waals interactions .

- Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (5k , 5l ) have significantly lower melting points (77–86°C) and molecular weights, reflecting weaker π-π stacking and reduced crystallinity compared to aromatic analogs .

Biological Activity

N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a nitro group and a chlorobenzyl substituent. The presence of the nitro group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes critical for bacterial survival. Studies have shown that compounds with similar structures often demonstrate enhanced antibacterial efficacy when halogenated, suggesting that the chlorobenzyl group may contribute to its activity against gram-positive bacteria and mycobacteria .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Mycobacterium tuberculosis | 0.25 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It potentially inhibits specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 | |

| MCF-7 (breast cancer) | 15 | |

| A549 (lung cancer) | 12 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. In antimicrobial applications, it disrupts the integrity of bacterial cell membranes and inhibits critical metabolic pathways. In cancer research, it appears to target signaling pathways associated with cell growth and survival by inhibiting kinase activity, ultimately leading to apoptosis in malignant cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antibacterial properties of various nitropyrimidines, including this compound. Results indicated significant activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibiotic candidate .

- Cytotoxicity Assessment : In a comparative study of several nitropyrimidines against cancer cell lines, this compound showed promising results with lower IC50 values compared to traditional chemotherapeutics, indicating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.